N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a methoxyphenoxy group, and an acetohydrazide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 2-(4-methoxyphenoxy)acetic acid hydrazide and 2-furaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the hydrazide moiety can produce corresponding amines .
Scientific Research Applications
N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2-furyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
- N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[1-(2-furyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O4 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H16N2O4/c1-11(14-4-3-9-20-14)16-17-15(18)10-21-13-7-5-12(19-2)6-8-13/h3-9H,10H2,1-2H3,(H,17,18)/b16-11+ |
InChI Key |
NLIYZQQBTABOMC-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC=CO2 |
Origin of Product |
United States |
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